2-Bromo-6-chloropyridine

Overview

Description

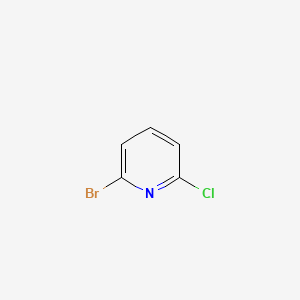

2-Bromo-6-chloropyridine: is an organic compound with the molecular formula C5H3BrClN and a molecular weight of 192.44 g/mol . It is a halogenated derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-6-chloropyridine can be synthesized through several methods. One common method involves the halogenation of pyridine derivatives. For instance, 2,6-dichloropyridine can be brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves large-scale halogenation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-6-chloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Heck, and Stille coupling reactions to form carbon-carbon bonds.

Reduction: The compound can be reduced to form 2-chloropyridine or 6-bromopyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.

Cross-Coupling Reactions: Palladium or nickel catalysts, along with bases like potassium carbonate or cesium carbonate, in solvents such as toluene or dimethylformamide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Cross-Coupling Reactions: Biaryl compounds or other complex organic molecules.

Reduction: 2-Chloropyridine or 6-bromopyridine.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

2-Bromo-6-chloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and anti-cancer drugs. For instance, it has been utilized in synthesizing compounds that exhibit antagonistic activity against dopamine D2 and D3 receptors, which are relevant targets in treating conditions like nausea and vomiting associated with chemotherapy .

Case Study: Synthesis of Antiemetic Agents

A significant study highlighted the synthesis of a compound derived from this compound that demonstrated potent antagonistic activity against serotonin receptors. This compound was evaluated for its efficacy as a broad antiemetic agent and showcased promising results in preclinical models .

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is employed in the formulation of various agrochemicals, including herbicides and fungicides. Its incorporation into these products enhances crop protection and yield by targeting specific biological pathways in pests and diseases .

Data Table: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Application |

|---|---|---|

| Herbicides | This compound | Weed control |

| Fungicides | This compound | Fungal disease prevention |

Material Science

Specialty Polymers and Materials:

The compound is also utilized in material science for producing specialty polymers and advanced materials. Its unique chemical properties allow it to be integrated into coatings and adhesives, contributing to innovations in material durability and performance .

Case Study: Development of Coatings

Research demonstrated that incorporating this compound into polymer matrices improved the thermal stability and mechanical properties of coatings used in industrial applications. This advancement has implications for enhancing the lifespan and effectiveness of protective coatings .

Research Reagents

Versatile Reagent in Organic Synthesis:

As a research reagent, this compound is frequently used in organic synthesis to develop new compounds. Its reactivity enables chemists to explore diverse synthetic pathways, facilitating the discovery of novel materials with potential applications across various sectors .

Biological Studies

Role in Enzyme Inhibition Studies:

In biological research, this compound has been instrumental in studies related to enzyme inhibition and receptor binding. These studies are essential for understanding complex biological processes and developing therapeutic strategies for diseases .

Data Table: Biological Studies Involving this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme Inhibition | Identified as an inhibitor of specific enzymes | Potential therapeutic target identification |

| Receptor Binding | Interactions with dopamine receptors | Insights into drug design for neurological conditions |

Mechanism of Action

The mechanism of action of 2-bromo-6-chloropyridine depends on its specific application. In general, the compound acts as a reactive intermediate, facilitating the formation of various chemical bonds. Its halogen atoms can participate in nucleophilic substitution or cross-coupling reactions, enabling the synthesis of diverse organic compounds. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

Comparison with Similar Compounds

- 2-Bromo-4-chloropyridine

- 2-Bromo-5-chloropyridine

- 2-Bromo-6-fluoropyridine

- 2-Bromo-6-(difluoromethyl)pyridine

Comparison:

2-Bromo-6-chloropyridine is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other halogenated pyridines, it offers distinct advantages in certain synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions .

Biological Activity

2-Bromo-6-chloropyridine is a halogenated derivative of pyridine, characterized by the presence of both bromine and chlorine substituents at the 2 and 6 positions, respectively. This compound has garnered attention in medicinal chemistry and materials science due to its unique reactivity patterns and potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

- Molecular Formula : CHBrClN

- Molecular Weight : 192.44 g/mol

- Structure : The compound features a six-membered aromatic ring with nitrogen as part of the ring structure, which influences its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, including:

- Bromination and Chlorination : This involves the sequential introduction of bromine and chlorine into pyridine derivatives under controlled conditions to maximize yield while minimizing side reactions.

- Cross-Coupling Reactions : The compound can be used as a building block in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex structures .

Antioxidant Properties

Recent studies have evaluated the antioxidant capabilities of this compound. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity) have demonstrated its potential to scavenge free radicals, indicating a promising role in preventing oxidative stress-related diseases .

Antiproliferative Effects

Research has shown that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, compounds derived from this pyridine derivative have been tested for their ability to inhibit cancer cell growth, showing significant results in reducing cell viability in vitro .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of pro-inflammatory enzymes such as lipoxygenase (LO) with IC50 values in the sub-micromolar range. This suggests that it could be beneficial in treating inflammatory conditions .

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound resulted in improved cognitive function and neuroprotection against induced oxidative stress.

- Photoprotective Applications : The compound has been incorporated into sunscreen formulations due to its UV-filtering properties, enhancing broad-spectrum photoprotection against UV radiation while also providing antioxidant benefits .

Data Table: Summary of Biological Activities

| Biological Activity | Method of Assessment | Key Findings |

|---|---|---|

| Antioxidant | DPPH, FRAP, ORAC | Effective scavenging of free radicals |

| Antiproliferative | Cell Viability Assays | Significant reduction in cancer cell growth |

| Anti-inflammatory | Enzyme Inhibition Assays | Inhibitory action on lipoxygenase |

| Neuroprotective | Animal Model Studies | Improved cognitive function |

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 2-bromo-6-chloropyridine to maintain stability during long-term experiments?

- Methodological Answer : Store this compound at 0–6°C in airtight, light-resistant containers to minimize degradation. Purity (>97.0% HPLC) should be verified via chromatography before use, as impurities can accelerate decomposition. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) can quantify shelf-life differences .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns on the pyridine ring, particularly distinguishing between bromine and chlorine positions. Mass spectrometry (HRMS) validates molecular weight (192.43 g/mol). IR spectroscopy detects functional groups introduced during derivatization (e.g., amines or esters). Cross-reference melting points (if crystalline) with literature to confirm purity .

Q. How can researchers mitigate hazards when handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation or dermal contact. Mutagenicity data (from structural analogs like 3-bromo-2-chloropyridine) suggest strict adherence to waste disposal protocols. Emergency procedures should include neutralization with activated carbon for spills .

Advanced Research Questions

Q. How do catalytic systems influence cross-coupling reactions involving this compound?

- Methodological Answer : Compare nickel-catalyzed vs. palladium-catalyzed systems. For example, Ni(dppe)Cl₂ enables coupling with Grignard reagents at lower temperatures (40–60°C), but Pd(PPh₃)₄ may improve selectivity for Suzuki-Miyaura reactions. Track yields via GC-MS and optimize ligand-to-metal ratios to suppress homo-coupling byproducts .

Q. What strategies resolve contradictions in reported reaction yields for Ullmann-type couplings with this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity or base selection . Systematically test solvents (DMF vs. THF) and bases (K₂CO₃ vs. Cs₂CO₃) under controlled conditions. For example, DMF increases polarity, enhancing copper catalyst activity, while Cs₂CO₃ improves deprotonation efficiency. Use DOE (Design of Experiments) to identify critical factors .

Q. How can regioselective functionalization of this compound be achieved for pharmaceutical intermediates?

- Methodological Answer : Exploit directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to selectively substitute the 6-chloro position. Alternatively, Pd-catalyzed C–H activation at the 3-position can introduce aryl/alkyl groups. Monitor regioselectivity via LC-MS and compare with computational models (DFT) .

Q. What chromatographic methods optimize purification of this compound derivatives with high halogen content?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar derivatives. For non-polar analogs, flash chromatography with silica gel and hexane/ethyl acetate (4:1) eluent resolves halogenated byproducts. Validate purity via melting point analysis and elemental composition (CHNS) .

Q. Data Analysis & Validation

Q. How should researchers address discrepancies in melting points reported for this compound derivatives?

- Methodological Answer : Variations may stem from polymorphism or residual solvents. Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms. Recrystallize derivatives from different solvents (e.g., ethanol vs. dichloromethane) and compare thermal profiles. Publish full crystallization conditions to aid reproducibility .

Q. What computational tools predict reactivity trends for this compound in nucleophilic aromatic substitution?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-deficient sites. Compare activation energies for Br vs. Cl substitution using transition-state modeling. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis) .

Q. Synthesis & Scalability

Q. What scale-up challenges arise in synthesizing this compound, and how can they be addressed?

- Methodological Answer : At scale, exothermic halogenation requires controlled cooling (jacketed reactors) to prevent runaway reactions. Optimize stoichiometry of brominating agents (e.g., PBr₃) to minimize waste. Pilot batches should test purification scalability, noting that distillation may degrade the product—prefer crystallization .

Properties

IUPAC Name |

2-bromo-6-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClN/c6-4-2-1-3-5(7)8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTZSVLLPKTZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199395 | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5140-72-7 | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5140-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-6-chloropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG4B76V6ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.